molecular formula C14H8ClNO6 B6409569 4-(3-Carboxy-4-chlorophenyl)-2-nitrobenzoic acid, 95% CAS No. 1261914-45-7

4-(3-Carboxy-4-chlorophenyl)-2-nitrobenzoic acid, 95%

Cat. No. B6409569
CAS RN: 1261914-45-7
M. Wt: 321.67 g/mol
InChI Key: DCMRNCBLFCYGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Carboxy-4-chlorophenyl)-2-nitrobenzoic acid, 95% (4C2N) is a synthetic compound with a unique chemical structure and a wide range of applications in scientific research. This compound has been used in various biochemical and physiological studies, and has been found to exhibit a range of biological activities.

Scientific Research Applications

4-(3-Carboxy-4-chlorophenyl)-2-nitrobenzoic acid, 95% has been used in various scientific research applications. It has been used to study the biological activity of proteins, to study the structure and function of enzymes, and to study the mechanisms of action of drugs. It has also been used to study the structure and function of nucleic acids, to study the metabolism of carbohydrates, and to study the structure and function of cell membranes.

Mechanism of Action

4-(3-Carboxy-4-chlorophenyl)-2-nitrobenzoic acid, 95% has been found to interact with proteins in a variety of ways. It has been shown to bind to proteins and to inhibit the activity of enzymes. It has also been found to interact with nucleic acids, to inhibit the activity of enzymes, and to modulate the activity of cell membranes.
Biochemical and Physiological Effects
4-(3-Carboxy-4-chlorophenyl)-2-nitrobenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of proteins, to modulate the activity of enzymes, and to modulate the activity of cell membranes. It has also been found to modulate the activity of carbohydrates, to modulate the activity of nucleic acids, and to modulate the activity of hormones.

Advantages and Limitations for Lab Experiments

The use of 4-(3-Carboxy-4-chlorophenyl)-2-nitrobenzoic acid, 95% in laboratory experiments offers several advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to the use of 4-(3-Carboxy-4-chlorophenyl)-2-nitrobenzoic acid, 95% in laboratory experiments. It is a relatively toxic compound and should be handled with care. It is also a relatively volatile compound and should be stored in a cool, dry place.

Future Directions

The potential future directions for 4-(3-Carboxy-4-chlorophenyl)-2-nitrobenzoic acid, 95% are numerous. It could be used to develop new drugs or to improve existing drugs. It could also be used to study the structure and function of proteins, enzymes, nucleic acids, carbohydrates, and cell membranes. Additionally, it could be used to study the biochemical and physiological effects of drugs and to study the mechanisms of action of drugs. Finally, it could be used to develop new methods for synthesizing compounds or to improve existing synthesis methods.

Synthesis Methods

4-(3-Carboxy-4-chlorophenyl)-2-nitrobenzoic acid, 95% is synthesized by the nitration of 4-chloro-3-carboxybenzoic acid (4CCBA) with nitric acid and sulfuric acid. The reaction is carried out at room temperature and is completed in a few hours. The reaction produces a mixture of 4-(3-Carboxy-4-chlorophenyl)-2-nitrobenzoic acid, 95% and 4-chloro-3-nitrobenzoic acid (4CNBA). The two compounds can be separated by column chromatography.

properties

IUPAC Name

4-(3-carboxy-4-chlorophenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO6/c15-11-4-2-7(5-10(11)14(19)20)8-1-3-9(13(17)18)12(6-8)16(21)22/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMRNCBLFCYGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691724
Record name 4-Chloro-3'-nitro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Carboxy-4-chlorophenyl)-2-nitrobenzoic acid

CAS RN

1261914-45-7
Record name [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 4-chloro-3′-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261914-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3'-nitro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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